molecular formula C6H13ClO B1288489 1-Chloro-3-isopropoxypropane CAS No. 72468-94-1

1-Chloro-3-isopropoxypropane

Cat. No.: B1288489
CAS No.: 72468-94-1
M. Wt: 136.62 g/mol
InChI Key: OYVDATWIUMMRMU-UHFFFAOYSA-N
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Description

1-Chloro-3-isopropoxypropane is an organic compound with the chemical formula C6H13ClO. It is a colorless, transparent liquid that is soluble in most organic solvents but insoluble in water. This compound is commonly used as a reagent and intermediate in organic synthesis due to its high reactivity. It can undergo various chemical reactions, making it valuable in pharmaceuticals, cosmetics, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-isopropoxypropane can be synthesized by reacting 3-isopropoxypropanol with hydrochloric acid. The reaction involves the conversion of the hydroxyl group in 3-isopropoxypropanol to a chloride group, resulting in the formation of this compound. The reaction conditions typically include the use of an acid catalyst and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes distillation and purification steps to obtain the pure product. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-isopropoxypropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of different ethers or alcohols.

    Ester Exchange: Formation of new esters with different alkoxy groups.

    Etherification: Formation of various ethers.

Scientific Research Applications

1-Chloro-3-isopropoxypropane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It is employed in the development of pharmaceutical intermediates and active ingredients.

    Cosmetics: It is used in the formulation of cosmetic products due to its reactivity and stability.

    Pesticides: It serves as an intermediate in the synthesis of pesticide compounds.

Mechanism of Action

The mechanism of action of 1-chloro-3-isopropoxypropane involves its reactivity as a nucleophile and electrophile. The chlorine atom can be readily replaced by other nucleophiles, making it a versatile intermediate in various chemical reactions. The isopropoxy group can also participate in etherification and ester exchange reactions, contributing to its utility in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-isopropoxypropane is unique due to its specific reactivity and the position of the chlorine and isopropoxy groups. This unique arrangement allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

1-Chloro-3-isopropoxypropane (C6H13ClO) is an organic compound characterized by its unique structure, which includes a chlorine atom and an isopropoxy group attached to a propane backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C6H13ClO\text{C}_6\text{H}_{13}\text{ClO}

This structure features:

  • A chlorine atom that enhances electrophilic reactivity.
  • An isopropoxy group that influences solubility and reactivity with biological molecules.

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing the compound to interact with various nucleophiles present in biological systems, such as amino acids and nucleotides. This interaction can lead to modifications of biomolecules, potentially altering their function.

Biological Studies and Findings

Research into the biological activity of this compound is limited but suggests several key interactions:

  • Nucleophilic Substitution : The compound has been shown to participate in nucleophilic substitution reactions, which may affect cellular signaling pathways.
  • Potential Antimicrobial Activity : Preliminary studies indicate that similar chlorinated compounds exhibit antimicrobial properties, suggesting that this compound may also possess such activity.

Case Studies

  • Antimicrobial Activity : In a study examining various chlorinated organic compounds, it was found that compounds with similar structures demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is sparse, its structural analogs suggest a potential for similar activity .
  • Drug Development : The compound's electrophilic nature makes it a candidate for further exploration in drug development. Its ability to modify biomolecules could be harnessed for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease processes .

Safety and Toxicology

While the biological activity of this compound is of interest, safety assessments are crucial. Chlorinated compounds can pose risks due to their potential toxicity and environmental impact. Regulatory guidelines recommend thorough evaluation of such compounds before their use in pharmaceuticals or industrial applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
This compound C6H13ClOContains an isopropoxy group
1-Chloro-2-methylpropane C5H11ClSimpler structure with potential different reactivity
1-Bromo-3-isopropoxypropane C6H13BrBromine instead of chlorine; differing reactivity

Properties

IUPAC Name

1-chloro-3-propan-2-yloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDATWIUMMRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608631
Record name 1-Chloro-3-[(propan-2-yl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72468-94-1
Record name 1-Chloro-3-[(propan-2-yl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-(propan-2-yloxy)propane
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